molecular formula C7H14ClNO2 B2922056 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride CAS No. 1955492-76-8

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride

Cat. No.: B2922056
CAS No.: 1955492-76-8
M. Wt: 179.64
InChI Key: UJZMHEALMACUEL-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a hydrochloride salt form of 3-amino-2-(cyclopropylmethyl)propanoic acid, which is characterized by the presence of an amino group, a cyclopropylmethyl group, and a propanoic acid moiety. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid (HBr) to form cyclopropylmethyl bromide.

    Alkylation: The cyclopropylmethyl bromide is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form a substituted malonate ester.

    Hydrolysis and Decarboxylation: The ester is hydrolyzed to form the corresponding carboxylic acid, which is then decarboxylated to yield 3-amino-2-(cyclopropylmethyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride: Similar structure but with a hydroxymethyl group instead of a cyclopropylmethyl group.

    2-(Cyclopropylmethyl)propanoic acid hydrochloride: Lacks the amino group.

    3-Amino-2-(methyl)propanoic acid hydrochloride: Contains a methyl group instead of a cyclopropylmethyl group.

Uniqueness

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

2-(aminomethyl)-3-cyclopropylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZMHEALMACUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955492-76-8
Record name 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride
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